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Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B3028896

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for
(-)-Dihydrocarveol. The information is compiled from various sources and presented to meet
the needs of researchers and professionals in drug development and safety assessment.

Executive Summary

(-)-Dihydrocarveol, a monoterpenoid alcohol, has been evaluated for various toxicological
endpoints. The acute toxicity of (-)-Dihydrocarveol is low by both oral and dermal routes of
administration. It is not considered to be a skin sensitizer and is not mutagenic or clastogenic in
in vitro assays. There is a lack of publicly available data on repeated-dose toxicity. This guide
summarizes the key quantitative data, details the probable experimental methodologies based
on standardized guidelines, and provides a visualization of its microbial metabolism.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for Dihydrocarveol.

Table 1: Acute Toxicity
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Endpoint Species Route Value Reference
(Moreno, 1977k)
LD50 Rat Oral > 5000 mg/kg 1
(Food and
Cosmetics

LD50 Rabbit Dermal > 5000 mg/kg )
Toxicology, 1979)

[1]

Table 2: Skin Irritation & Sensitization

Endpoint Species Test Result Reference
(Food and
Irritation/Sensitiz H Patch Test (4% No irritation or Cosmetics
uman
ation solution) sensitization Toxicology, 1979)

[1]

Table 3: Genotoxicity

Endpoint Test System Result

o Ames Test (isomer )
Mutagenicity fied) Not Mutagenic[2]
unspecifie

o In Vitro Micronucleus Test _
Clastogenicity ) - Not Clastogenic[2]
(isomer unspecified)

Experimental Protocols

Detailed experimental protocols for the specific studies on (-)-Dihydrocarveol are not publicly
available. However, the methodologies likely followed the standardized OECD (Organisation for
Economic Co-operation and Development) guidelines for chemical safety testing. The probable
protocols are detailed below.

Acute Oral Toxicity (Likely OECD Guideline 401)
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The acute oral toxicity of (-)-Dihydrocarveol was likely determined using a protocol similar to
the now-repealed OECD Guideline 401.

Test Animals: Young adult rats of a single strain.

Administration: The test substance was administered orally by gavage in graduated doses to
several groups of animals, with one dose per group.

Dosage: Based on the result of >5000 mg/kg, a limit test was likely performed. A single group
of animals was administered a dose of 5000 mg/kg.

Observations: Animals were observed for mortality, clinical signs of toxicity (changes in skin,
fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous
systems, and somatomotor activity and behavior pattern), and body weight changes for at
least 14 days.

Pathology: A gross necropsy was performed on all animals at the end of the study.

Acute Dermal Toxicity (Likely OECD Guideline 402)

The acute dermal toxicity was likely assessed following a protocol similar to OECD Guideline
402.

Test Animals: Young adult rabbits.

Preparation: The day before the test, the fur was removed from the dorsal area of the trunk
of the test animals.

Application: The test substance was applied uniformly over an area of approximately 10% of
the total body surface area. The treated area was covered with a porous gauze dressing and
non-irritating tape.

Dosage: A limit test at a dose of 5000 mg/kg was likely conducted.
Exposure Duration: The exposure period was 24 hours.

Observations: Animals were observed for mortality and signs of toxicity for 14 days. Body
weights were recorded weekly.
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o Pathology: All animals were subjected to gross necropsy at the end of the observation
period.

Skin Sensitization (Likely OECD Guideline 406 - Buehler
Test)

The human patch test data suggests low sensitization potential. Animal studies for skin
sensitization, if conducted, would likely follow a protocol such as the Buehler test described in
OECD Guideline 406.

Test Animals: Young adult guinea pigs.

¢ Induction Phase: For three consecutive weeks, a topical application of the test substance (at
a concentration expected to cause mild irritation) was applied to a designated skin site. The
site was covered with an occlusive patch for 6 hours.

o Challenge Phase: Two weeks after the last induction exposure, a challenge application of the
test substance (at a non-irritating concentration) was applied to a naive skin site on all test
and control animals.

o Observations: The challenge sites were observed for erythema and edema at 24 and 48
hours after patch removal.

Bacterial Reverse Mutation Test (Ames Test) (Likely
OECD Guideline 471)

The finding that dihydrocarveol was not mutagenic in the Ames test suggests a study design
similar to OECD Guideline 471.

o Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,
TA1537) and potentially Escherichia coli (e.g., WP2 uvrA) would be used to detect different
types of mutations.

e Metabolic Activation: The test would be conducted with and without an exogenous metabolic
activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
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e Procedure: The bacterial strains, the test substance at several concentrations, and (if
applicable) the S9 mix are combined and plated on a minimal agar medium.

e Endpoint: The number of revertant colonies (colonies that have regained the ability to
synthesize an essential amino acid) is counted after incubation. A substance is considered
mutagenic if it causes a concentration-related increase in the number of revertant colonies
compared to the solvent control.

In Vitro Mammalian Cell Micronucleus Test (Likely OECD
Guideline 487)

The assessment of clastogenicity was likely performed following a protocol similar to OECD
Guideline 487.

o Cell Lines: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO,
V79, L5178Y, or TK6 cells) would be used.

» Metabolic Activation: The assay would be performed with and without a metabolic activation
system (S9 fraction).

o Treatment: Cells in culture are exposed to the test substance at various concentrations for a
defined period.

o Cytokinesis Block: Cytochalasin B is typically added to the cultures to block cytokinesis,
resulting in binucleated cells. This allows for the identification of cells that have completed
one nuclear division after treatment.

o Endpoint: After an appropriate incubation time, the cells are harvested, fixed, and stained.
The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of
interphase cells) in binucleated cells is determined by microscopic analysis. A significant,
concentration-dependent increase in the frequency of micronucleated cells indicates
clastogenic or aneugenic activity.

Signaling and Metabolic Pathways

No data was found regarding the interaction of (-)-Dihydrocarveol with specific signaling
pathways in mammalian systems. However, its metabolism has been studied in the bacterium

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b3028896?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Rhodococcus erythropolis. The following diagram illustrates the degradation pathway.

Microbial Metabolism of Dihydrocarveol

The following diagram illustrates the metabolic pathway of dihydrocarveol in Rhodococcus
erythropolis. Dihydrocarveol is initially oxidized to dihydrocarvone.
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Figure 1. Microbial metabolic pathway of (-)-Dihydrocarveol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the genotoxicity of a test
compound like (-)-Dihydrocarveol.

Test Compound:
(-)-Dihydrocarveol
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Ames Test In Vitro Micronucleus Test
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Figure 2. A typical genotoxicity testing workflow.
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Conclusion

Based on the available data, (-)-Dihydrocarveol exhibits a low order of acute toxicity and is not
a skin sensitizer. In vitro genotoxicity studies are negative. A significant data gap exists for
repeated-dose toxicity, which would be necessary for a complete toxicological profile for
regulatory purposes. The provided metabolic pathway, while from a microbial source, offers
initial insights into the potential biotransformation of this compound. Further research,
particularly in the area of sub-chronic toxicity, is warranted to fully characterize the safety profile
of (-)-Dihydrocarveol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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